6-bromobenzo[d]oxazole-2(3H)-thione
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Overview
Description
6-bromobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole core with a bromine atom at the 6-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromobenzo[d]oxazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by bromination. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-bromobenzo[d]oxazole-2(3H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
6-bromobenzo[d]oxazole-2(3H)-thione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its role in inhibiting certain biological pathways.
Mechanism of Action
The mechanism of action of 6-bromobenzo[d]oxazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazole-2(3H)-thione: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
6-bromobenzo[d]oxazol-2(3H)-one: Similar structure but with a carbonyl group instead of a thione group.
Uniqueness
6-bromobenzo[d]oxazole-2(3H)-thione is unique due to its specific electronic properties and reactivity profile, which make it suitable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-bromo-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVJXYIGFOTPGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505906 |
Source
|
Record name | 6-Bromo-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24316-84-5 |
Source
|
Record name | 6-Bromo-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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